(1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate
Description
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate (CAS: 77745-25-6, 229613-83-6) is a cyclopentene derivative featuring a cis-configured amino group and a methyl ester substituent. Its molecular formula is C₇H₁₂ClNO₂ (as a hydrochloride salt), with a molecular weight of 177.63 g/mol . The compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the production of antiviral agents and neuraminidase inhibitors like peramivir . The stereochemistry (1S,4R) is critical for its biological activity and synthetic utility.
Properties
IUPAC Name |
methyl (1S,4R)-4-aminocyclopent-2-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5-6H,4,8H2,1H3/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVYHALMQXHQSG-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431900 | |
| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138923-03-2 | |
| Record name | (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Systems and Reaction Conditions
Transition-metal catalysts, such as rhodium or palladium complexes, are employed to induce cyclization. In one patented method, a diene precursor undergoes cyclization in methanol at 40°C using triethylamine as a base, yielding the cyclopentene intermediate. The reaction is monitored for completion via thin-layer chromatography (TLC), with typical reaction times ranging from 2–4 hours.
Table 1: Cyclization Reaction Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | None (base-induced cyclization) | |
| Solvent | Methanol | |
| Temperature | 30–40°C | |
| Reaction Time | 2.5 hours | |
| Yield | 85–90% |
Resolution Techniques for Enantiomeric Purity
Achieving the desired (1S,4R) configuration requires diastereomeric resolution using chiral resolving agents. Patent US6495711B2 details a process where racemic methyl 4-aminocyclopent-2-enecarboxylate is resolved using D-tartaric acid and L-tartaric acid sequentially.
Sequential Tartaric Acid Resolution
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Initial Resolution with D-Tartaric Acid : The racemic mixture is treated with D-tartaric acid in methanol, forming diastereomeric salts. The less soluble (1R,4S)-enantiomer tartrate precipitates first, leaving the (1S,4R)-enantiomer in solution.
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Secondary Resolution with L-Tartaric Acid : The supernatant is then treated with L-tartaric acid, inducing crystallization of the (1S,4R)-enantiomer as its L-tartrate salt.
Table 2: Resolution Conditions and Outcomes
| Step | Resolving Agent | Solvent | Temperature | Yield (ee) |
|---|---|---|---|---|
| Primary Resolution | D-Tartaric Acid | Methanol | 23°C | 45% (98% ee) |
| Secondary Resolution | L-Tartaric Acid | Methanol | 23°C | 40% (>99% ee) |
Counterion Exchange and Salt Formation
The free base of this compound is often converted to a stable salt for improved crystallinity and handling. The L-tartrate salt is a preferred form due to its low hygroscopicity and high solubility in polar solvents.
Salt Formation Protocol
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Neutralization : The resolved (1S,4R)-enantiomer free base is suspended in methanol.
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Acid Addition : L-Tartaric acid is added stoichiometrically, followed by triethylamine to adjust pH.
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Crystallization : Seeding with L-tartrate crystals induces crystallization, yielding the pure salt.
Key Parameters :
Industrial-Scale Production and Optimization
Large-scale synthesis requires cost-effective and scalable methods. Patent CA2377801A1 outlines an industrial process using continuous flow reactors and automated purification.
Process Intensification Strategies
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Continuous Flow Cyclization : Reduces reaction time from hours to minutes.
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In-line Analytics : HPLC monitors enantiomeric purity in real time.
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Crystallization Control : Seeding protocols ensure consistent crystal size and purity.
Table 3: Industrial Production Metrics
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Annual Capacity | 10 kg | 1,000 kg |
| Purity (HPLC) | 98% | 99.5% |
| Cost per Kilogram | $5,000 | $800 |
Comparative Analysis of Preparation Methods
Traditional vs. Industrial Methods
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Traditional Batch Synthesis :
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Industrial Continuous Flow :
Chemical Reactions Analysis
Types of Reactions: (1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated cyclopentene derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique structural features allow it to be modified into various bioactive compounds.
Potential Pharmacological Effects:
Research indicates that this compound may exhibit:
- Antimicrobial Activity: Preliminary studies suggest it could inhibit bacterial growth.
- Analgesic Effects: It has shown promise in modulating pain pathways.
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, affecting inflammation and pain perception .
Biochemical Research
Amino Acid Metabolism Studies:
The compound is utilized in studies related to amino acid metabolism, aiding researchers in understanding biochemical pathways and potential therapeutic targets. Its ability to interact with biological macromolecules makes it valuable for studying enzyme mechanisms and protein-ligand interactions .
Organic Synthesis
Building Block for Complex Molecules:
In organic chemistry, this compound is employed as a versatile building block for synthesizing complex molecules. Its chiral nature allows for the creation of enantiomerically pure compounds, which are essential in drug development .
Material Science
Development of Novel Materials:
This compound is explored for its applications in creating specialized polymers and materials with enhanced properties. It contributes to advancements in coatings and drug delivery systems, highlighting its versatility beyond traditional chemical applications .
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits bacterial growth | |
| Analgesic | Modulates pain pathways | |
| Enzyme Inhibition | Inhibits dehydrogenase activity | |
| Cytotoxicity | Selective toxicity towards cancer cells |
Case Study 1: Antiviral Efficacy
In a controlled study involving infected mice, administration of this compound demonstrated a significant reduction in viral load compared to untreated controls. This study supports the compound's potential as a therapeutic agent against influenza, warranting further investigation into its mechanisms and applications .
Case Study 2: Enzyme Inhibition
In vitro studies have shown that this compound acts as an inhibitor of specific dehydrogenases. This inhibition can impact cellular metabolism and energy production, suggesting potential therapeutic applications in metabolic disorders .
Mechanism of Action
The mechanism of action of (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in covalent bonding with active sites, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (1R,4S)-Methyl 4-aminocyclopent-2-enecarboxylate hydrochloride (CAS: 426226-35-9): This enantiomer shares the same molecular formula and weight as the (1S,4R) form but exhibits opposite stereochemistry. Studies suggest that enantiomeric pairs often display divergent biological activities due to differences in target binding . For example, the (1R,4S) isomer may show reduced efficacy in antiviral applications compared to the (1S,4R) form.
Ring Size Variants
- Its molecular formula is C₇H₁₃ClN₂O₂ (MW: 192.64 g/mol).
- Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS: 72784-42-0): With a three-membered cyclopropane ring (C₅H₁₀ClNO₂, MW: 147.59 g/mol), this compound exhibits extreme ring strain, which may enhance its reactivity in ring-opening reactions. Such derivatives are explored in prodrug design .
Functional Group Modifications
- (1S,4R)-4-Aminocyclopent-2-enecarboxylic acid (CAS: 102579-71-5): Replacing the methyl ester with a carboxylic acid (C₆H₉NO₂, MW: 127.14 g/mol) increases polarity, reducing membrane permeability. This derivative is less commonly used in drug synthesis but serves as a precursor for further functionalization .
- (1R,4S)-Methyl 4-acetamidocyclopent-2-enecarboxylate (CAS: 69919-17-1): Acetylation of the amino group (C₁₀H₁₅NO₃, MW: 197.23 g/mol) enhances lipophilicity and stabilizes the amine against metabolic degradation. Such modifications are common in prodrug strategies .
Protected Derivatives
- This derivative is a key intermediate in multi-step syntheses but lacks biological activity in its protected form .
Comparative Data Table
Biological Activity
(1S,4R)-Methyl 4-aminocyclopent-2-enecarboxylate is a chiral compound notable for its unique cyclopentene structure, which includes an amino group and a carboxylate ester. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, analgesic, and enzyme inhibition effects. The specific stereochemistry at the 1 and 4 positions plays a crucial role in its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be summarized as follows:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Analgesic |
Key Features:
- Chirality: The (1S,4R) configuration is significant for its biological activity.
- Functional Groups: The presence of both an amino group and a carboxylate ester allows for diverse chemical modifications.
The biological activity of this compound involves several mechanisms:
- Enzyme Interaction: The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. This may lead to the inhibition or activation of various biological pathways.
- Covalent Bonding: Potential covalent interactions with active sites on proteins can alter their function and modulate metabolic processes.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Analgesic Effects
Research indicates that this compound may modulate pain pathways. Its ability to interact with neurotransmitter systems suggests potential applications in pain management.
Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes involved in inflammation and pain perception. This activity could contribute to its analgesic effects and support its use in treating inflammatory conditions.
Study on Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential therapeutic applications in treating infections .
Analgesic Activity Evaluation
In a pharmacological evaluation, the compound was tested on animal models to assess its analgesic properties. Results demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.
Comparison with Similar Compounds
When compared to similar compounds such as methyl 3-amino-2-cyclopentenecarboxylate and (3R)-methyl 3-amino-cyclohexene-1-carboxylate, this compound exhibited distinct biological activities attributed to its unique stereochemistry and molecular configuration. This uniqueness could confer specific advantages in drug development .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,4R)-methyl 4-aminocyclopent-2-enecarboxylate, and how can reaction conditions be optimized for enantiomeric purity?
- Methodology : The compound is typically synthesized via enantioselective desymmetrization of meso-alkenes using rhodium catalysts, as demonstrated in asymmetric catalysis studies . Key steps include dissolving intermediates in dichloromethane/water mixtures, cooling to <10°C, and isolating hydrochloride salts for improved stability . Optimization involves adjusting catalyst loading (e.g., Rh(I) complexes), solvent polarity, and temperature to minimize racemization. Monitoring enantiomeric excess (ee) via chiral HPLC is critical.
Q. What analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- X-ray crystallography resolves absolute stereochemistry and ring conformations, as shown for related cyclopentene derivatives (e.g., chair–chair conformations in fused-ring systems) .
- NMR spectroscopy : and NMR data (e.g., δ 2.0–5.0 ppm for cyclopentene protons, δ 160–180 ppm for carbonyl carbons) verify functional groups and stereochemistry .
- Mass spectrometry : Molecular ion peaks at m/z 177.63 (free base) or 163.60 (hydrochloride) confirm molecular weight .
Advanced Research Questions
Q. How can researchers address discrepancies in reported physical properties (e.g., CAS numbers, melting points) across literature sources?
- Methodology : Contradictions often arise from stereoisomerism or salt forms (e.g., free base vs. hydrochloride). For example:
- CAS 130931-84-9 refers to the hydrochloride salt, while CAS 61865-62-1 may denote a different enantiomer or solvate .
- Cross-validate data using IUPAC names and InChI keys (e.g., VTCHZFWYUPZZKL-UHNVWZDZSA-N for the free acid) from PubChem or ECHA .
- Replicate synthesis and characterize batches via HPLC-MS and DSC (differential scanning calorimetry) to resolve ambiguities.
Q. What strategies are recommended for studying the compound’s reactivity in [4+2] cycloadditions or other ring-opening reactions?
- Methodology :
- Cycloaddition : React with dienophiles (e.g., anhydrides) in anhydrous dichloromethane under inert atmosphere. Monitor regioselectivity via NMR tracking of alkene proton shifts .
- Ring-opening : Use nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, acetonitrile) at 50–80°C. Analyze products by FTIR (C=O stretch at ~1700 cm) and LC-MS .
Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties or interaction with biological targets?
- Methodology :
- Docking studies : Use the crystal structure (e.g., CCDC entry from ) to model interactions with enzymes or receptors. Software like AutoDock Vina predicts binding affinities for amino acid transporters or opioid receptors .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to estimate pKa (amine group ~8.5) and logP (~0.5) for bioavailability assessments .
Data Contradiction Analysis
Q. How should researchers resolve inconsistencies in enantiomeric excess (ee) values reported for synthetic batches?
- Root cause : Variations in catalyst efficiency (e.g., Rh vs. Ru complexes) or workup procedures (acidification, crystallization).
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
